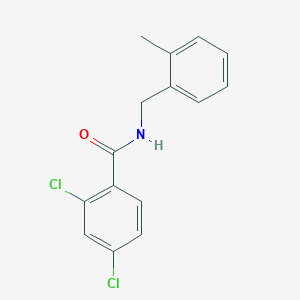![molecular formula C27H22ClNO6S B300504 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B300504.png)
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione, also known as TZD18, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known to have anti-inflammatory and anti-diabetic properties.
Mécanisme D'action
The mechanism of action of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to the inhibition of inflammatory cytokines and the promotion of anti-inflammatory cytokines, which results in the anti-inflammatory effects of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. Additionally, PPARγ activation leads to the inhibition of cancer cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione can inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammatory diseases. Additionally, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to increase insulin sensitivity and improve glucose metabolism, making it a potential therapeutic agent for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione for lab experiments is that it is relatively easy to synthesize and purify. Additionally, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been extensively studied, and there is a large body of scientific literature on its properties and potential therapeutic applications. One limitation of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione for lab experiments is that it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are several future directions for research on 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. One potential area of research is the development of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Additionally, research could focus on the potential applications of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, research could focus on the potential use of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, and its mechanism of action involves the activation of PPARγ. While there are advantages and limitations to using 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione in lab experiments, there are several future directions for research on this compound, including the development of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione derivatives and the exploration of its potential applications in the treatment of neurodegenerative diseases and in combination with other therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves a multi-step process that begins with the reaction of 6-chloro-1,3-benzodioxole with formaldehyde to form the intermediate compound 3-(6-chloro-1,3-benzodioxol-5-yl)methanol. This intermediate is then reacted with thiosemicarbazide to form the thiazolidine ring and subsequently, with 3-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde to form the final product, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione.
Applications De Recherche Scientifique
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have also shown that 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propriétés
Nom du produit |
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C27H22ClNO6S |
Poids moléculaire |
524 g/mol |
Nom IUPAC |
(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C27H22ClNO6S/c1-16-4-3-5-18(8-16)14-33-21-7-6-17(9-22(21)32-2)10-25-26(30)29(27(31)36-25)13-19-11-23-24(12-20(19)28)35-15-34-23/h3-12H,13-15H2,1-2H3/b25-10- |
Clé InChI |
JOGFAMYRNWLBTQ-MRUKODCESA-N |
SMILES isomérique |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC5=C(C=C4Cl)OCO5)OC |
SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC5=C(C=C4Cl)OCO5)OC |
SMILES canonique |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC5=C(C=C4Cl)OCO5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300421.png)
![N-(3-chloro-2-methylphenyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B300424.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B300427.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide](/img/structure/B300428.png)


![ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate](/img/structure/B300436.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300437.png)
![N-(4-chlorobenzyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300438.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300439.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B300440.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B300441.png)
![2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-pyridinylmethyl)acetamide](/img/structure/B300444.png)
![2-[2-fluoro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B300445.png)